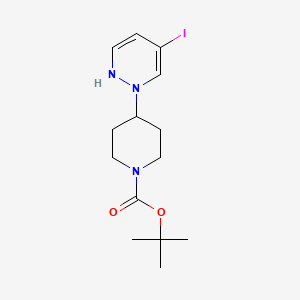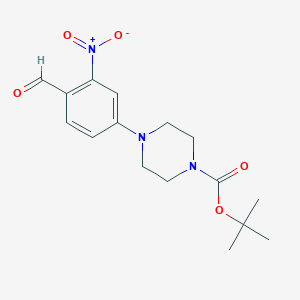
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
In Situ Spectroelectrochemical Investigations
The study by Hua et al. (2016) focused on the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a metal-organic framework (MOF). This research demonstrated the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs, providing insights into electronic delocalization in such systems. This could hint at applications in electronic materials or sensors based on structural analogs of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine (Hua et al., 2016).
Novel Multicomponent Synthesis
Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a three-component reaction catalyzed by an ionic liquid supported on functionalized nanosilica. Such methodologies could be applicable for synthesizing derivatives of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, potentially leading to new materials or pharmaceuticals with enhanced properties (Rahmani et al., 2018).
Copper(I) Complexes with Novel Ligands
Dehghanpour et al. (2007) synthesized and characterized copper(I) complexes with new ligands, including pyridin-2-ylmethylene-amine derivatives. Such studies are crucial for developing coordination compounds with potential applications in catalysis, materials science, and as biological agents (Dehghanpour et al., 2007).
Spectral Characterization and Properties
Renuga et al. (2014) investigated the Fourier transform infrared (FT-IR) and FT-Raman spectra of a compound structurally similar to Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. Their work, focusing on vibrational frequencies and electronic spectra, underlines the importance of such analyses in understanding the structural and electronic properties of chemical compounds, which could be extended to study the properties of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine and its derivatives (Renuga et al., 2014).
Propriétés
IUPAC Name |
N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOMUMADIKWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



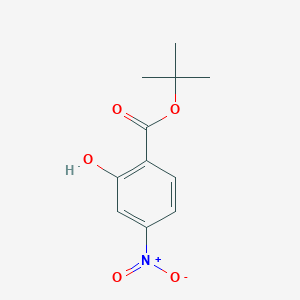

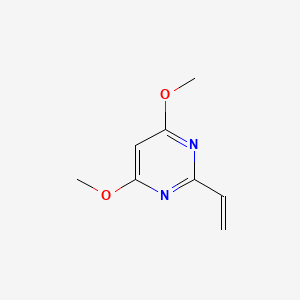
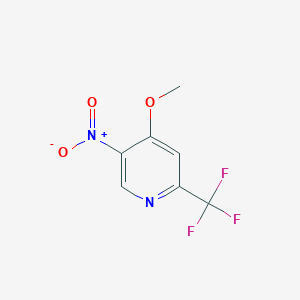


![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)

